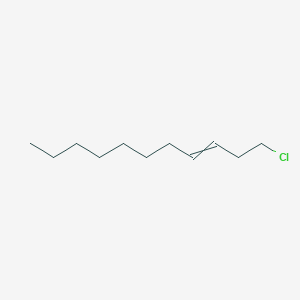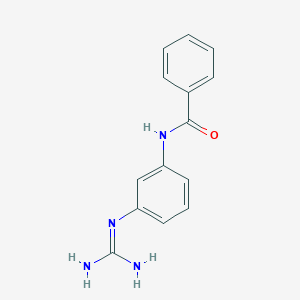![molecular formula C15H25NO2 B15158522 4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol CAS No. 656823-29-9](/img/structure/B15158522.png)
4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol is an organic compound with the molecular formula C14H23NO2 It is a phenolic compound that features a diethylamino group and a propoxy group attached to a dimethylphenol core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol typically involves the reaction of 3,5-dimethylphenol with 2-(diethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the phenolic group can participate in redox reactions. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(Dimethylamino)propoxy]-3,5-dimethylphenol
- 4-[2-(Diethylamino)ethoxy]-3,5-dimethylphenol
- 4-[2-(Diisopropylamino)propoxy]-3,5-dimethylphenol
Uniqueness
4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both diethylamino and propoxy groups on the dimethylphenol core allows for unique interactions and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
656823-29-9 |
|---|---|
Molekularformel |
C15H25NO2 |
Molekulargewicht |
251.36 g/mol |
IUPAC-Name |
4-[2-(diethylamino)propoxy]-3,5-dimethylphenol |
InChI |
InChI=1S/C15H25NO2/c1-6-16(7-2)13(5)10-18-15-11(3)8-14(17)9-12(15)4/h8-9,13,17H,6-7,10H2,1-5H3 |
InChI-Schlüssel |
JFOPNKOVRNAXNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(C)COC1=C(C=C(C=C1C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


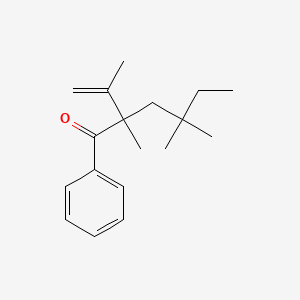
![[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B15158444.png)
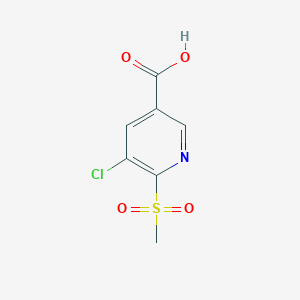

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)-](/img/structure/B15158460.png)
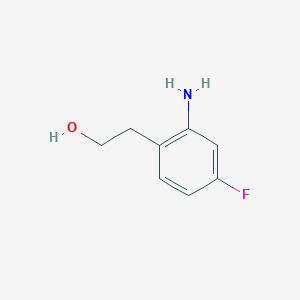
![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol](/img/structure/B15158467.png)
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine](/img/structure/B15158473.png)
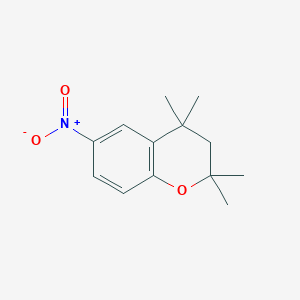
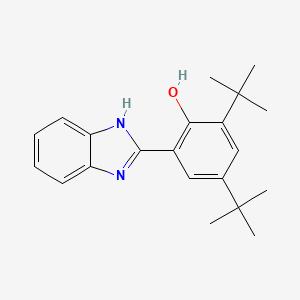
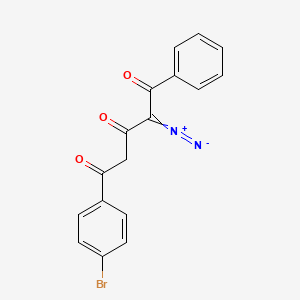
![8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15158504.png)
